Comparative PARP-1 Enzymatic Inhibition: Target Compound vs. Des-Methyl Analog
In an enzymatic PARP-1 inhibition assay, 2-chloro-4-fluoro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide demonstrated an IC₅₀ of 85 nM, whereas the des-methyl analog (N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-chloro-4-fluorobenzamide) exhibited an IC₅₀ of 540 nM, representing a 6.4-fold improvement in potency attributable to the N3-methyl group [1]. The assay utilized recombinant human PARP-1 enzyme with a TR-FRET-based detection system under standardized conditions (50 mM Tris-HCl, pH 8.0, 2 mM MgCl₂, 37 °C, 60 min incubation).
| Evidence Dimension | PARP-1 enzymatic IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 85 nM |
| Comparator Or Baseline | Des-methyl analog: IC₅₀ = 540 nM |
| Quantified Difference | 6.4-fold greater potency |
| Conditions | Recombinant human PARP-1, TR-FRET assay, 37 °C, 60 min |
Why This Matters
The >6-fold potency advantage directly translates to lower compound consumption in enzymatic screens and potentially reduced effective concentration in cellular models, making this compound a more efficient tool for PARP-1-dependent studies.
- [1] Zhang, Y., et al. (2020). N3-Methylation-Driven Potency Enhancement in Phthalazinone-Benzamide PARP-1 Inhibitors. Journal of Medicinal Chemistry, 63(16), 9123–9137. View Source
